molecular formula C14H15NO3S3 B2899815 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 853903-57-8

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2899815
CAS No.: 853903-57-8
M. Wt: 341.46
InChI Key: CMEZJBQFAUUVPY-DHZHZOJOSA-N
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Description

The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid features a thiazolidinone core substituted with a thiophen-2-ylmethylene group at position 5 and a hexanoic acid chain at position 2.

Properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S3/c1-2-3-6-10(13(17)18)15-12(16)11(21-14(15)19)8-9-5-4-7-20-9/h4-5,7-8,10H,2-3,6H2,1H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEZJBQFAUUVPY-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves condensation reactions followed by cyclization processes. For instance, the reaction of thioglycolic acid with appropriate aldehydes and amino acids can yield a variety of thiazolidinone structures with diverse biological properties. The specific synthesis pathway for this compound involves the formation of the thiazolidinone ring through the reaction of hexanoic acid derivatives with thiophenyl aldehydes.

Antimicrobial Activity

Research has shown that compounds containing the thiazolidinone framework exhibit significant antimicrobial properties. For example, derivatives similar to this compound have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5bS. aureus0.56 μM
5gE. coli1.00 μM
5eL. monocytogenes0.75 μM

These studies indicate that modifications in the structure can significantly enhance or diminish antibacterial activity, suggesting a structure–activity relationship that warrants further investigation .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. For instance, compounds similar to this compound demonstrated promising activity against human leukemia cell lines. The cytotoxic effects were measured using assays such as MTT and Trypan blue, revealing that certain derivatives could induce apoptosis effectively:

CompoundCell LineIC50 (µM)Mechanism of Action
5eHL-6010Apoptosis induction via caspase activation
5fK5628Cell cycle arrest

The presence of electron-donating groups was found to enhance the anticancer efficacy, highlighting the importance of molecular structure in therapeutic applications .

Antioxidant Activity

In addition to antimicrobial and anticancer activities, thiazolidinone derivatives have shown antioxidant properties. The antioxidant capacity is often evaluated using DPPH and ABTS assays. Compounds derived from similar frameworks have exhibited varying degrees of radical scavenging activity:

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
S2085%
S1678%

These findings suggest that the incorporation of specific functional groups can enhance antioxidant potential, making these compounds valuable in preventing oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activities of thiazolidinone derivatives:

  • Antimicrobial Evaluation : A study synthesized a series of thiazolidinones and tested them against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with some compounds achieving MIC values as low as 0.56 μM .
  • Anticancer Mechanisms : Research on thiazolidinones indicated their ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, with specific derivatives showing enhanced efficacy against leukemia cells .
  • Antioxidant Properties : Various thiazolidinone compounds were tested for their ability to scavenge free radicals in vitro, revealing promising results that support their potential use as antioxidant agents in therapeutic applications .

Scientific Research Applications

Antiviral Properties

One of the primary applications of this compound is its potential as an antiviral agent . Research indicates that derivatives of thiazolidinones, including this compound, exhibit inhibitory effects against viral infections. Specifically, it has been noted to target the hemagglutinin of the influenza virus and the glycoproteins of HIV, which are crucial for viral entry into host cells . The mechanism involves blocking the fusion process mediated by these proteins, thus preventing the virus from successfully infecting the host.

Enzyme Inhibition

The compound has shown promise as an inhibitor of protein tyrosine phosphatase type IVA 3 (PTP4A3) . This enzyme is implicated in various cancers and other diseases due to its role in cell signaling and proliferation. Studies have demonstrated that (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can inhibit PTP4A3 with an IC50 value indicating effective binding affinity . This property suggests potential applications in cancer therapy, where modulation of PTP4A3 activity could influence tumor growth and metastasis.

Case Studies and Research Findings

Several studies have documented the effects of thiazolidinone derivatives, including this compound:

  • Antiviral Efficacy : In vitro studies have reported that compounds similar to this compound can reduce viral load in infected cells by over 90% when administered at optimal concentrations .
  • Cancer Research : A study highlighted the compound's ability to inhibit PTP4A3, leading to reduced cell proliferation in cancer cell lines. The findings suggest that this compound could serve as a lead for developing new anticancer drugs targeting PTP4A3 .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
AntiviralInhibition of viral entry via hemagglutinin/HIV glycoproteinsOver 90% reduction in viral load in vitro
Cancer TherapyInhibition of PTP4A3Reduced cell proliferation in cancer cell lines
General Biological ActivityInteraction with various cellular pathwaysPotential modulation of immune responses

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Thiophene vs. Furan/Indole/Phenyl Substituents
  • Furan Derivatives: (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids () replace the thiophene with a furan ring. These compounds showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL.
  • Indole Derivatives : Compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one () exhibit antifungal activity against Candida albicans (MIC = 16 µg/mL). The indole moiety’s planar structure contrasts with thiophene’s smaller heterocycle, which may alter binding to fungal targets .
  • Benzimidazole-Rhodanine Conjugates: Compound 9d () features a benzimidazole substituent and rhodanine-3-acetic acid chain. It inhibits human topoisomerase I/IIα with IC₅₀ values of 1.2 µM and 3.8 µM, respectively. The hexanoic acid chain in the target compound could confer improved solubility over the shorter acetic acid chain in 9d .
Acid Chain Length and Configuration
  • Hexanoic Acid vs. Shorter Chains: The hexanoic acid chain in the target compound is longer than the acetic acid chains in compounds like [4-oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl]acetic acid (). Longer chains may enhance solubility in lipid membranes but reduce aqueous solubility, impacting bioavailability .
  • E vs. Z Configuration : The E-configuration in the target compound’s exocyclic double bond may lead to distinct spatial orientations compared to Z-configured analogs (e.g., ’s indole derivatives). For example, Z-isomers often exhibit stronger intramolecular hydrogen bonding, affecting stability and receptor binding .

Physical and Chemical Properties

Compound Melting Point (°C) Molecular Formula Key Substituents
Target Compound Not reported C₁₆H₁₇NO₃S₃ Thiophen-2-ylmethylene, hexanoic acid
(S,Z)-Furan Derivative () Not reported C₁₈H₁₇NO₄S₂ 5-Phenylfuran, pentanoic acid
Benzimidazole-Rhodanine 9d () 263–265 C₂₂H₁₇N₃O₄S₂ Benzimidazole, acetic acid
Indole Derivative 5b () Not reported C₁₉H₁₃N₃O₃S₂ Indolylmethylene, benzoic acid
  • Melting Points: High melting points (e.g., 263–265°C for 9d) correlate with rigid aromatic substituents. The target compound’s hexanoic acid chain may lower its melting point compared to benzimidazole derivatives .
  • Solubility: The hexanoic acid chain likely improves solubility in polar organic solvents (e.g., DMSO) compared to shorter-chain analogs .

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